2-Propanamine, N,N,2-trimethyl-

Vue d'ensemble

Description

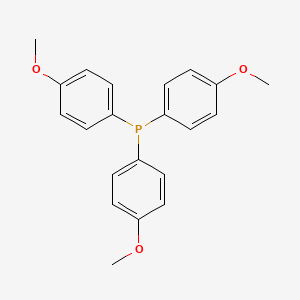

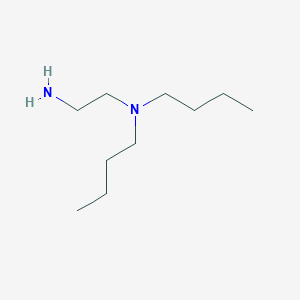

“2-Propanamine, N,N,2-trimethyl-” is a chemical compound with the formula C6H15N . It is also known by other names such as t-C4H9N(CH3)2 and N,N-Dimethyl-t-butylamine .

Synthesis Analysis

The synthesis of amines like “2-Propanamine, N,N,2-trimethyl-” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions that can be used in the synthesis include S N 2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide .

Molecular Structure Analysis

The molecular structure of “2-Propanamine, N,N,2-trimethyl-” consists of a nitrogen atom bonded to three methyl groups and a propyl group . The molecular weight of the compound is 101.1900 .

Chemical Reactions Analysis

Amines like “2-Propanamine, N,N,2-trimethyl-” can undergo various chemical reactions. For instance, they can be oxidized to form amine oxides . In the case of primary amines, oxidation can occur all the way to nitro compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Propanamine, N,N,2-trimethyl-” include a molecular weight of 101.1900 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Applications De Recherche Scientifique

1. Forensic and Clinical Toxicology

Bykov et al. (2017) detailed the use of N-methyl-1-phenyl-2-propanamine in forensic and clinical toxicology. It involves the use of molecular imprinted polymer (MIP)-based sorbents for the selective extraction of analytes, improving the sensitivity and accuracy of analyses in urine samples. This technique is significant for its high sensitivity and specificity in detecting trace amounts of substances in toxicological investigations (Bykov et al., 2017).

2. Synthesis of Novel Derivatives

Jing (2010) discussed the design and synthesis of novel N-substituted-acyl-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl) propanamine derivatives. This research contributes to the development of new chemical entities, potentially useful in various industrial and research applications (Jing, 2010).

3. Radiopharmaceutical Development

Vasdev et al. (2009) developed a method for the regioselective ring-opening of N-Cbz-2-methylaziridine with [18F]-labelled fluoride. This methodology has applications in the generation of new [18F]-labelled amines, contributing to the development of radiopharmaceuticals for medical imaging and therapy (Vasdev et al., 2009).

4. Chemical Synthesis and Drug Analysis

Błachut et al. (2002) explored the synthesis of contaminants in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Their research contributes to understanding the chemical processes in the synthesis of illicit drugs, aiding in forensic analysis and the development of detection methods (Błachut et al., 2002).

5. Pharmaceutical Research

Limanskii et al. (2009) synthesized amides of 2-(3,3,7-trimethyl-3,4-dihydroisoquinolyl-1)ethanoic acid, demonstrating their effects on arterial blood pressure. This research is valuable in the pharmaceutical field for developing new drugs and understanding their physiological effects (Limanskii et al., 2009).

Safety And Hazards

Amines can be hazardous and should be handled with care. They should not be ingested or inhaled, and contact with skin or eyes should be avoided . In case of contact, the affected area should be rinsed with water . Amines should be stored in a cool, well-ventilated place in a tightly closed container .

Propriétés

IUPAC Name |

N,N,2-trimethylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-6(2,3)7(4)5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQMIXBVXHWDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061277 | |

| Record name | 2-Propanamine, N,N,2-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propanamine, N,N,2-trimethyl- | |

CAS RN |

918-02-5 | |

| Record name | N,N,2-Trimethyl-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanamine, N,N,2-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, N,N,2-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanamine, N,N,2-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.